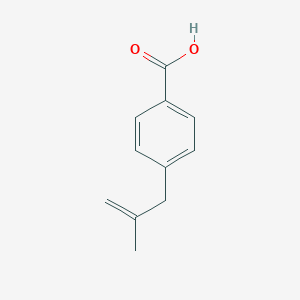

4-(2-Methyl-2-propenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMZPPSIMZAULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631015 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168194-08-9 | |

| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-2-propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2-methyl-2-propenyl)benzoic acid, a valuable intermediate in organic synthesis and drug discovery. The primary methodologies discussed are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a bifunctional molecule incorporating a carboxylic acid and a reactive isobutenyl group. This unique combination of functionalities makes it an attractive building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers. The carboxylic acid moiety allows for various transformations such as esterification and amidation, while the double bond of the isobutenyl group can participate in addition reactions and polymerizations. This guide will focus on two of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis to construct this target molecule.

Synthetic Strategies

Two primary synthetic strategies have been identified as highly effective for the preparation of this compound: the Suzuki-Miyaura cross-coupling and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of 4-bromobenzoic acid with an isobutenylboronic acid derivative. This method is favored for its mild reaction conditions and high functional group tolerance.

A logical workflow for this synthesis is depicted below:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 4-(2-Methyl-2-propenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound (also known as 4-(2-methylprop-2-enyl)benzoic acid or 4-isobutenylbenzoic acid). The document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. A detailed experimental protocol for a plausible synthetic route via Suzuki-Miyaura coupling is presented. Furthermore, this guide explores the potential biological activity of this compound as a Histone Deacetylase (HDAC) inhibitor, a promising area for cancer therapeutic development. A proposed signaling pathway and an experimental workflow are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety substituted at the para-position with a 2-methyl-2-propenyl group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-Methylprop-2-enyl)benzoic acid | - |

| Synonyms | 4-(2-Methylallyl)benzoic acid, 4-Isobutenylbenzoic acid | - |

| CAS Number | 168194-08-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Boiling Point | 301 °C at 760 mmHg | [1] |

| Flash Point | 141.3 °C | [1] |

| Density | 1.083 g/cm³ | [1] |

| pKa | ~4.2 (Predicted, based on benzoic acid) | [2] |

| Melting Point | Not experimentally determined. | - |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane. | - |

Spectroscopic Properties (Predicted)

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.2-8.1 ppm. Vinyl Proton: A singlet around δ 4.8-5.0 ppm. Allylic Protons: A singlet around δ 3.4-3.6 ppm. Methyl Protons: A singlet around δ 1.7-1.9 ppm. Carboxylic Acid Proton: A broad singlet above δ 10 ppm. |

| ¹³C NMR | Carbonyl Carbon: δ 170-175 ppm. Aromatic Carbons: Peaks between δ 125-150 ppm. Quaternary Alkene Carbon: δ 140-145 ppm. Terminal Alkene Carbon (CH₂): δ 110-115 ppm. Allylic Carbon (CH₂): δ 40-45 ppm. Methyl Carbon: δ 20-25 ppm. |

| IR (Infrared) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1680-1710 cm⁻¹. C=C Stretch (Alkene): Medium absorption around 1640-1680 cm⁻¹. C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 176. Key Fragments: Loss of -OH (m/z = 159), Loss of -COOH (m/z = 131), Tropylium ion (m/z = 91). |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura coupling reactions involving aryl halides and organoboron compounds.[3][4][5]

Materials:

-

4-Bromobenzoic acid

-

2-Methyl-2-propenylboronic acid pinacol ester

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 2-methyl-2-propenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activity and Signaling Pathway

While direct biological studies on this compound are limited, the broader class of benzoic acid derivatives has garnered significant interest for its potential as anticancer agents through the inhibition of Histone Deacetylases (HDACs).[6][7][8][9]

HDAC Inhibition: A Plausible Mechanism of Action

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8][9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[7][10] By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of these tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12]

The structure of this compound, with its carboxylic acid group, is consistent with the general pharmacophore of many known HDAC inhibitors, where the carboxylic acid can act as a zinc-binding group within the active site of the enzyme. The 2-methyl-2-propenyl substituent may influence the compound's binding affinity and selectivity for different HDAC isoforms.

Proposed Signaling Pathway for HDAC Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anticancer effects via HDAC inhibition.

Experimental Workflow for Evaluating HDAC Inhibitory Activity

The following diagram outlines a typical experimental workflow to assess the HDAC inhibitory activity of this compound and its downstream cellular effects.

Conclusion

This compound is a compound with well-defined chemical and physical properties that can be reliably synthesized. While direct experimental data on its biological activity is sparse, its structural similarity to known HDAC inhibitors suggests a promising avenue for investigation in the context of cancer therapeutics. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related compounds.

References

- 1. echemi.com [echemi.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy [mdpi.com]

- 11. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cgtlive.com [cgtlive.com]

Technical Note: Spectroscopic Data for 4-(2-Methyl-2-propenyl)benzoic acid

A comprehensive search for experimental spectroscopic data for 4-(2-Methyl-2-propenyl)benzoic acid (CAS No. 168194-08-9) has been conducted. The search included scientific literature databases, chemical compound repositories, and spectroscopic data collections. Unfortunately, no specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, or UV-Vis) for this compound could be located.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative spectroscopic data in structured tables and the provision of detailed experimental protocols for its acquisition—cannot be fulfilled at this time. The creation of visualizations based on experimental workflows is also not possible due to the absence of published experimental procedures for this specific molecule.

For researchers and drug development professionals interested in this compound, the following sections provide a theoretical overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds. This information is intended to serve as a preliminary guide for the characterization of this compound should it be synthesized or become available for analysis.

Predicted Spectroscopic Characteristics

The structure of this compound combines the features of a para-substituted benzoic acid and an isobutenyl group. The expected spectroscopic data would reflect the contributions of both moieties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons, the allylic protons, and the carboxylic acid proton.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Vinyl Protons: Two singlets (or narrow multiplets) in the vinyl region (typically δ 4.5-5.5 ppm) corresponding to the two protons on the terminal double bond of the isobutenyl group.

-

Allylic Protons: A singlet in the allylic region (typically δ 3.0-3.5 ppm) for the two protons of the methylene group attached to the benzene ring.

-

Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group on the double bond.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutenyl group.

-

Carboxyl Carbon: A signal in the downfield region (typically δ 165-180 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The quaternary carbons would likely have different intensities compared to the protonated carbons.

-

Olefinic Carbons: Two signals in the olefinic region (typically δ 110-150 ppm) for the two sp² hybridized carbons of the double bond.

-

Allylic Carbon: A signal for the methylene carbon attached to the aromatic ring.

-

Methyl Carbon: A signal in the aliphatic region for the methyl carbon.

-

2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions.

-

C-H Stretch (Aromatic and Alkene): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): Absorptions below 3000 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.

3. Mass Spectrometry (MS)

In a mass spectrum (e.g., using electron ionization), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ = 176.21 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the cleavage of the allylic bond, and rearrangements of the propenyl side chain.

Experimental Workflow for Spectroscopic Analysis

While no specific protocol for this compound is available, a general workflow for acquiring the spectroscopic data for a novel benzoic acid derivative would be as follows. This workflow is presented as a conceptual guide.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While a detailed technical guide with specific quantitative data for this compound cannot be provided due to the lack of available experimental data, the theoretical spectroscopic characteristics outlined above can serve as a useful reference for researchers working with this or structurally related compounds. Further research involving the synthesis and characterization of this molecule is required to generate the experimental data necessary for a comprehensive spectroscopic analysis.

Technical Guide: Acidity of 4-(2-Methyl-2-propenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Acidity of Substituted Benzoic Acids

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug development, influencing properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). The pKa of benzoic acid is significantly affected by the electronic properties of substituents on the aromatic ring.

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying these effects.[1] In this relationship, K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of benzoic acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant.[1]

The substituent in the title compound, a 4-(2-methyl-2-propenyl) group (also known as a 2-methylallyl group), is located at the para position. Alkyl groups are generally considered electron-donating through an inductive effect. This electron-donating nature increases the electron density on the carboxylate anion, making it less stable and thereby decreasing the acidity of the parent acid. Consequently, 4-(2-Methyl-2-propenyl)benzoic acid is expected to be a weaker acid than unsubstituted benzoic acid, exhibiting a pKa value greater than 4.20.[2]

Data Presentation: pKa of Benzoic Acid and Structurally Related Analogs

To estimate the pKa of this compound, it is useful to compare it with benzoic acid and other para-alkyl-substituted benzoic acids. The data clearly shows that para-alkyl substituents decrease the acidity (increase the pKa) relative to benzoic acid.

| Compound Name | Structure | pKa Value (in water at 25°C) |

| Benzoic Acid | C₆H₅COOH | 4.20[2][3][4] |

| 4-Methylbenzoic Acid (p-Toluic Acid) | 4-(CH₃)C₆H₄COOH | 4.37 |

| 4-Ethylbenzoic Acid | 4-(CH₃CH₂)C₆H₄COOH | 4.35[5] |

| 4-Isopropylbenzoic Acid | 4-((CH₃)₂CH)C₆H₄COOH | 4.35[6][7] |

| 4-tert-Butylbenzoic Acid | 4-((CH₃)₃C)C₆H₄COOH | 4.38[8][9] |

| This compound | 4-(CH₂=C(CH₃)CH₂)C₆H₄COOH | Not Experimentally Determined (Predicted > 4.20) |

Experimental Protocols for pKa Determination

Given the absence of a literature value, the following sections provide detailed experimental protocols for the determination of the pKa of this compound.

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[10][11] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at the half-equivalence point.

Materials and Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette (Class A)

-

Beakers and volumetric flasks

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed to remove CO₂)

-

Organic co-solvent (e.g., methanol or ethanol) if solubility is low

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12]

-

If the compound has low aqueous solubility, dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol) before diluting with deionized water. The final co-solvent percentage should be kept low and consistent across all measurements.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13]

-

-

Titration Setup:

-

Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Purge the solution with nitrogen gas to prevent interference from atmospheric CO₂.[13]

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Procedure:

-

If desired, initially acidify the solution to a pH of ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12]

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH reaches approximately 12 to ensure the full titration curve is captured.[12]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) versus V.

-

The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

-

The pKa is the pH value of the solution at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[13]

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis absorbance spectrum upon ionization.[10]

Materials and Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Matched quartz cuvettes

-

Calibrated pH meter

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 6). Buffers should have a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[14]

-

Stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).[14]

Protocol:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).[14]

-

Prepare a series of buffer solutions with precisely known pH values (e.g., in 0.2 pH unit increments) covering a range of at least ±1.5 pH units around the estimated pKa.

-

-

Spectral Acquisition:

-

Determine the optimal wavelength(s) for analysis by recording the full UV-Vis spectrum (e.g., 210-400 nm) of the compound in a highly acidic solution (e.g., pH 2, fully protonated form) and a highly basic solution (e.g., pH 8, fully deprotonated form).[14] Identify the wavelength(s) of maximum absorbance difference between the two forms.

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to the buffer in a cuvette to achieve a final concentration that gives an absorbance in the optimal range (0.2-1.0 AU).[14]

-

Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aₐ - A)] where:

-

A is the absorbance at a given pH.

-

Aᵢ is the absorbance of the fully ionized (deprotonated) species.

-

Aₐ is the absorbance of the fully un-ionized (protonated) species.

-

-

A plot of log[(A - Aᵢ) / (Aₐ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Mandatory Visualizations

The following diagrams illustrate the chemical equilibrium and a generalized workflow for the experimental determination of the pKa value.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. Benzoic acids [stenutz.eu]

- 5. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Isopropylbenzoic acid CAS#: 536-66-3 [m.chemicalbook.com]

- 8. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]

- 9. 4-tert-Butylbenzoesäure | 98-73-7 [m.chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Poly(4-(2-Methyl-2-propenyl)benzoic acid) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-(2-methyl-2-propenyl)benzoic acid) is a functional polymer with significant potential in materials science. Its unique molecular structure, featuring a polymerizable isobutenyl group and a reactive carboxylic acid moiety on a stable benzoic acid backbone, offers a versatile platform for the development of advanced materials. The presence of the carboxylic acid group allows for further functionalization, such as esterification and amidation, while the isobutenyl group provides a means for polymerization and grafting onto other polymer structures.[1] This duality makes it a promising candidate for applications ranging from surface modification to drug delivery systems. The electron-donating nature of the 2-methyl-2-propenyl group influences the acidity of the carboxylic acid, which in turn affects its reactivity and interactions in various systems.[1]

This document provides an overview of potential applications, detailed experimental protocols derived from analogous systems, and expected material properties for poly(this compound).

Potential Applications

The unique characteristics of poly(this compound) suggest its utility in several areas of materials science:

-

Surface Modification: The polymer can be grafted onto surfaces to alter their properties. For instance, grafting it onto a hydrophobic surface like polyethylene could increase its hydrophilicity and render it suitable for printing or as a carrier for polar substances.[2]

-

Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, offering a potential platform for controlled release. The polymer's properties could be tuned to respond to specific stimuli, such as pH, for targeted drug delivery. While direct studies are unavailable, research on similar systems like poly(N-isopropylacrylamide) matrices for benzoic acid release provides a conceptual basis.[3]

-

Functional Coatings: The polymer can be used to create coatings with specific functionalities. For example, it could be used to create biocompatible coatings for medical implants or as a component in stimuli-responsive hydrogels. The principles of using functional polymers like poly(2-isopropenyl-2-oxazoline) for such applications can be adapted.[4]

-

Nanocomposites: The polymer can be incorporated into nanocomposites to enhance their properties. For instance, it could be used to functionalize nanoparticles for improved dispersion in a polymer matrix or for targeted delivery applications.

Quantitative Data Summary

Due to the limited availability of experimental data specifically for poly(this compound), the following table presents expected properties based on data from analogous polymer systems, such as polystyrene-block-poly(vinylbenzoic acid) and other functional polymers. These values should be considered as illustrative estimates.

| Property | Expected Value/Range | Analytical Method | Reference System |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |

| Polydispersity Index (PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |

| Glass Transition Temperature (Tg) | 100 - 150 °C | Differential Scanning Calorimetry (DSC) | Polystyrene-block-poly(vinylbenzoic acid)[5] |

| Water Contact Angle (on film) | 60 - 80° (unmodified) | Contact Angle Goniometry | Polyethylene grafted with benzoic acid[2] |

| Drug Loading Capacity (e.g., Doxorubicin) | 5 - 15 wt% | UV-Vis Spectroscopy | Poly(ester) nanoparticles[6] |

Experimental Protocols

The following are detailed methodologies for the synthesis of the monomer and the polymer, as well as a protocol for surface modification. These protocols are adapted from established procedures for similar compounds.

Protocol 1: Synthesis of this compound (Monomer)

This protocol is a hypothetical adaptation based on common organic synthesis techniques for creating benzoic acid derivatives.

Materials:

-

4-Bromobenzoic acid

-

2-Methyl-2-propenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid (1 equivalent), 2-methyl-2-propenylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (3 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, acidify the mixture with 1M HCl to a pH of ~2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Polymerization of this compound

This protocol describes a free radical polymerization of the synthesized monomer.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve the monomer in anhydrous DMF in a Schlenk flask.

-

Add AIBN (0.01 equivalents relative to the monomer).

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Heat the reaction mixture to 70°C and stir under an inert atmosphere for 24 hours.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

-

Filter the precipitate and wash with diethyl ether.

-

Dry the polymer in a vacuum oven at 40°C overnight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and FTIR and NMR for structural confirmation.

Protocol 3: Surface Modification of Polyethylene Film

This protocol is adapted from a method for grafting benzoic acid onto a polyethylene surface.[2]

Materials:

-

Polyethylene (PE) film

-

Poly(this compound)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Amino-functionalized polyethylene film (pre-treated with an amino-silane)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Activate the carboxylic acid groups of the polymer by dissolving poly(this compound) in anhydrous DCM.

-

Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 1 hour at room temperature.

-

Immerse the amino-functionalized PE film in the activated polymer solution.

-

Allow the reaction to proceed for 24 hours at room temperature with gentle agitation.

-

Remove the film and wash it extensively with DCM, ethanol, and water to remove any unreacted polymer and coupling agents.

-

Dry the surface-modified PE film under a stream of nitrogen.

-

Characterize the modified surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the grafted polymer and contact angle measurements to assess the change in hydrophilicity.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and application of poly(this compound).

Caption: Workflow for the synthesis of poly(this compound).

Caption: Potential application pathways for poly(this compound).

References

- 1. This compound | 168194-08-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein-Polymer Coassembly Supraparticles as a Polyester-Based Drug Delivery Carrier with Ultrahigh Colloidal Stability and Drug Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Benzoic Acid Derivatives in Hydrogel Synthesis

To the Valued Researchers, Scientists, and Drug Development Professionals,

Extensive research into the synthesis and application of hydrogels utilizing 4-(2-Methyl-2-propenyl)benzoic acid , also known as 4-isopropenylbenzoic acid , has revealed a significant gap in the current scientific literature. At present, there are no available publications detailing the specific polymerization of this monomer to form hydrogels or its subsequent application in areas such as drug delivery.

While the broader class of benzoic acid-containing polymers and vinylbenzoic acid derivatives has been explored for various applications, including the development of stimuli-responsive materials, specific experimental protocols, quantitative data on mechanical properties, and detailed characterization for hydrogels based on this compound are not documented.

This lack of specific data prevents the creation of the detailed Application Notes and Protocols as initially requested. The generation of such a document would require foundational research to first establish and characterize a hydrogel system based on this monomer.

We are committed to providing accurate and data-supported information. Therefore, instead of providing speculative or generalized content, we must conclude that the requested detailed protocols and application notes for hydrogels synthesized from this compound cannot be generated at this time.

We recommend researchers interested in this specific monomer to consider undertaking foundational studies to explore its polymerization behavior, the properties of the resulting hydrogels, and its potential for applications in drug delivery and other fields. Such work would be a valuable contribution to the field of materials science.

Application Notes and Protocols for Drug Delivery Systems Based on Polymers from 4-(2-Methyl-2-propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of polymers derived from 4-(2-Methyl-2-propenyl)benzoic acid for advanced drug delivery systems. While in-depth research on this specific monomer is still emerging, its unique chemical structure, featuring both a polymerizable isobutenyl group and a functional carboxylic acid moiety, presents significant opportunities for creating novel and effective therapeutic carriers.[1] This document outlines the prospective applications, detailed experimental protocols for synthesis and formulation, and characterization methods based on established principles of polymer chemistry and drug delivery science.

Introduction to Poly(this compound) in Drug Delivery

Poly(this compound) is a promising polymer platform for a variety of drug delivery applications. The pendant carboxylic acid groups provide a handle for drug conjugation, pH-responsive behavior, and mucoadhesion. The polymer backbone, formed from the polymerization of the isobutenyl group, can be tailored to achieve desired molecular weights and architectures, influencing the drug release kinetics and biodistribution of the carrier system.[1]

Potential Applications:

-

pH-Responsive Drug Delivery: The carboxylic acid groups on the polymer backbone are expected to have a pKa value influenced by the substituted benzoic acid structure.[1] This allows for the design of systems that are stable at physiological pH but release their drug payload in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

-

Targeted Drug Delivery: The carboxylic acid moieties can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to enhance accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.

-

Mucoadhesive Formulations: The hydrogen bonding capacity of the carboxylic acid groups can promote adhesion to mucosal surfaces, prolonging the residence time of the drug formulation for improved absorption in oral, nasal, or ocular delivery.

-

Hydrophobic Drug Encapsulation: The aromatic benzoic acid component can provide hydrophobic domains within the polymer structure, facilitating the encapsulation of poorly water-soluble drugs through non-covalent interactions.

Experimental Protocols

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a general method for the synthesis of the homopolymer.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.28 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 25 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (Argon or Nitrogen).

-

Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

-

After polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with fresh diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 40 °C overnight.

-

Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.

Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol details the preparation of drug-loaded nanoparticles for intravenous drug delivery.

Materials:

-

Poly(this compound)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Acetone (solvent)

-

Deionized water (non-solvent)

-

Pluronic F-127 (stabilizer)

Procedure:

-

Dissolve Poly(this compound) (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in acetone (e.g., 5 mL).

-

In a separate beaker, dissolve Pluronic F-127 (e.g., 50 mg) in deionized water (e.g., 20 mL).

-

Using a syringe pump, add the organic phase (polymer and drug solution) dropwise into the aqueous phase (Pluronic F-127 solution) under moderate magnetic stirring.

-

Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone and the formation of stable nanoparticles.

-

Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any free drug and excess stabilizer.

-

Store the nanoparticle suspension at 4 °C.

Characterization of Drug Delivery Systems

Quantitative Data Summary

The following table summarizes the key quantitative parameters for characterizing the formulated drug delivery system. Expected values are provided for illustrative purposes.

| Parameter | Method | Expected Value |

| Polymer Characterization | ||

| Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 2.5 |

| Nanoparticle Characterization | ||

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -20 to -40 mV |

| Drug Loading and Release | ||

| Drug Loading Content (%) | UV-Vis Spectroscopy or HPLC | 5 - 15% |

| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 70 - 95% |

| In Vitro Drug Release | Dialysis Method with HPLC analysis | Sustained release over 72 hours |

Visualizations

Experimental Workflows and Logical Relationships

Caption: Workflow for the synthesis of Poly(this compound).

Caption: Workflow for the formulation of drug-loaded nanoparticles.

Caption: Structure-property relationships of the monomer for drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-2-propenyl)benzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methyl-2-propenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Heck reaction.

-

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of 4-bromobenzoic acid (or its ester derivative) with 2-methyl-2-propenylboronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base.

-

Heck Reaction: This method involves the reaction of a 4-halobenzoic acid (commonly 4-bromobenzoic acid) with isobutylene gas under palladium catalysis in the presence of a base.

Q2: What are the typical side reactions I should be aware of during the synthesis?

A2: The side reactions depend on the chosen synthetic route.

-

For Suzuki-Miyaura Coupling: The primary side reactions are the homocoupling of the 2-methyl-2-propenylboronic acid to form 2,5-dimethyl-1,5-hexadiene, and the dehalogenation of the 4-bromobenzoic acid starting material to yield benzoic acid.

-

For the Heck Reaction: A potential side reaction is the isomerization of the double bond in the 2-methyl-2-propenyl group to form the more thermodynamically stable 4-(2-methyl-1-propenyl)benzoic acid.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. Column chromatography on silica gel can also be employed for purification, especially for removing closely related impurities.

Q4: Can the carboxylic acid group interfere with the coupling reactions?

A4: Yes, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions of the coupling reactions. To circumvent this, the synthesis is often performed using an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate. The ester is then hydrolyzed to the carboxylic acid in a subsequent step.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling

Probable Causes & Solutions

| Probable Cause | Recommended Solution |

| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere to prevent oxidation. For Pd(II) precursors like Pd(OAc)₂, ensure proper in-situ reduction. |

| Inefficient Base | The choice and amount of base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. Ensure the base is finely powdered and dry. |

| Poor Quality Boronic Acid | Alkenylboronic acids can be unstable. Use freshly prepared or high-purity 2-methyl-2-propenylboronic acid or its pinacol ester. Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. |

| Sub-optimal Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often necessary. The water is crucial for the activity of many bases and for the transmetalation step. Optimize the solvent ratio. |

| Insufficient Reaction Temperature or Time | Suzuki couplings often require heating. Ensure the reaction reaches the optimal temperature for the chosen catalyst and substrates. Monitor the reaction progress by TLC or GC-MS to determine the appropriate reaction time. |

Illustrative Data on the Impact of Reaction Conditions (Suzuki-Miyaura Coupling)

| Catalyst / Base | Solvent (v/v) | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) |

| Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O (4:1) | 90 | 75 | 10 | 5 |

| Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O (3:1) | 100 | 85 | 5 | 3 |

| Pd(OAc)₂ / K₃PO₄ | DMF/H₂O (5:1) | 110 | 80 | 8 | 7 |

Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura reactions. Actual results may vary.

Issue 2: Formation of Significant Amounts of Side Products

Probable Causes & Solutions

| Side Product | Probable Cause | Recommended Solution |

| Homocoupling Product (2,5-dimethyl-1,5-hexadiene) | Often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling. | Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction. |

| Dehalogenation Product (Benzoic Acid) | Can occur if the catalytic cycle is interrupted. This can be influenced by the solvent, base, and ligands. | Use a robust ligand that promotes the desired cross-coupling over dehalogenation. Minimizing the amount of water in the reaction mixture can sometimes reduce dehalogenation. |

| Isomerized Product (4-(2-methyl-1-propenyl)benzoic acid) | Can occur under prolonged heating or in the presence of certain palladium species in Heck reactions. | Optimize the reaction time and temperature to minimize isomerization. The choice of palladium catalyst and ligands can also influence the degree of isomerization. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 2-methyl-2-propenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20-30 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude methyl 4-(2-methyl-2-propenyl)benzoate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide. Heat the mixture at reflux until the ester is fully consumed (monitor by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. The product will precipitate out of the solution.

-

Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis of this compound via Heck Reaction

-

Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a base such as triethylamine (1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Alkene Addition: Seal the vessel and introduce isobutylene gas to the desired pressure.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. Monitor the reaction progress by HPLC or GC-MS.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess isobutylene.

-

Purification: Dilute the reaction mixture with water and acidify with 2M hydrochloric acid to precipitate the product. Collect the solid by filtration. Wash the crude product with water to remove the triethylammonium bromide salt.

-

Final Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling, highlighting potential side reactions.

Caption: Synthetic pathway for this compound via the Heck reaction, indicating the potential for isomerization.

Caption: A troubleshooting workflow for addressing low yields in the Suzuki-Miyaura synthesis of this compound.

Technical Support Center: Purification of 4-(2-Methyl-2-propenyl)benzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-methyl-2-propenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and primary method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the difference in solubility between the desired compound and its impurities in a suitable solvent system.[1] For this compound, a mixture of ethanol and water has been reported to be an effective solvent for achieving high purity.[1]

Q2: What are the potential sources of impurities in my sample?

A2: Impurities typically arise from the synthetic route used to prepare the compound. For instance, if the synthesis involves the oxidation of a substituted toluene, byproducts from this reaction can be present.[1] Similarly, if organometallic coupling reactions are employed, residual catalysts or side-products from the coupling process can contaminate the final product.[1][3]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at or near its boiling point.[2][4] For this compound, an ethanol/water mixture is a good starting point.[1] You may need to experiment with the solvent ratio to achieve optimal purification.

Q4: Can I use other purification techniques besides recrystallization?

A4: Yes, other purification techniques can be employed. Column chromatography is a common alternative that separates compounds based on their differential distribution between a stationary phase and a mobile phase.[1][5] The choice between recrystallization and chromatography often depends on the nature of the impurities and the required scale of purification.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| The compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Gradually add more hot solvent until the solid dissolves completely.[6] Ensure the solvent is at or near its boiling point.[4] |

| The chosen solvent is unsuitable. | If a large volume of solvent is required with little dissolution, a different solvent or solvent system should be tested. | |

| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |

| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate.[2] | |

| The compound has oiled out instead of crystallizing. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. Seeding the solution with a pure crystal of the compound can also induce crystallization. | |

| The purified product is still impure (e.g., low melting point, broad melting range). | Impurities have a similar solubility profile to the product. | A second recrystallization may be necessary. Alternatively, consider using a different purification technique such as column chromatography. |

| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Be aware that charcoal can also adsorb some of the desired product. | |

| Low recovery of the purified product. | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |

| The crystals were not completely collected. | Ensure all crystals are transferred from the flask during vacuum filtration. Wash the flask with a small amount of the ice-cold recrystallization solvent to recover any remaining crystals.[2] |

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

-

Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate. Continue to add the hot primary solvent portion-wise until the solid just dissolves.

-

Co-solvent Addition (if applicable): If using a co-solvent system like ethanol/water, slowly add the hot co-solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

-

Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Illustrative Quantitative Data for Recrystallization

The following table provides an example of quantities that might be used for the recrystallization of a benzoic acid derivative, based on general laboratory procedures.[2][7] These values should be adapted based on the specific characteristics of your crude sample.

| Parameter | Value |

| Mass of Crude Compound | 2.0 g |

| Initial Volume of Primary Solvent (Ethanol) | ~10-20 mL |

| Volume of Co-solvent (Water) | Added dropwise until persistent cloudiness |

| Amount of Activated Charcoal (if used) | ~0.1 g (1-2 spatula tips) |

| Cooling Time at Room Temperature | 20-30 minutes |

| Cooling Time in Ice Bath | 10-15 minutes |

| Volume of Cold Solvent for Washing | 5-10 mL |

| Expected Yield | 75-90% |

Visualizations

Experimental Workflow for Recrystallization

Caption: A flowchart illustrating the general workflow for the purification of this compound via recrystallization.

Troubleshooting Logic for Crystal Formation

Caption: A decision-making diagram for troubleshooting the lack of crystal formation during purification.

References

- 1. This compound | 168194-08-9 | Benchchem [benchchem.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. EP2952237A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. famu.edu [famu.edu]

Technical Support Center: Synthesis of 4-(2-Methyl-2-propenyl)benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Methyl-2-propenyl)benzoic acid synthesis. The primary focus is on the widely utilized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the common causes?

A1: Low yields in this Suzuki-Miyaura coupling are typically traced back to a few key areas: catalyst deactivation, issues with the boronic acid partner, or suboptimal reaction conditions.

-

Catalyst & Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and sterically hindered aryl halides can be challenging substrates. If you are using a standard catalyst like Pd(PPh₃)₄, it may not be robust enough. Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve efficiency for hindered substrates.

-

Boronic Acid Instability: Isobutenylboronic acid can be prone to protodeboronation (cleavage of the C-B bond by a proton source) or formation of inactive boroxine trimers, especially under prolonged heating or incorrect pH. Ensure your boronic acid is of high quality and consider using it in a slight excess (1.2-1.5 equivalents).

-

Base and Solvent: The base is crucial for activating the boronic acid for transmetalation. Weak bases may be ineffective. A common issue is the poor solubility of inorganic bases like K₂CO₃ or K₃PO₄ in organic solvents. Ensure vigorous stirring and consider using a mixed solvent system (e.g., dioxane/water) to improve solubility. For anhydrous conditions, a strong base like potassium tert-butoxide (t-BuOK) can be effective.

-

Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.

Q2: I am observing significant amounts of a side product that appears to be benzoic acid. What is happening?

A2: The formation of benzoic acid as a major byproduct strongly suggests that protodeboronation of the isobutenylboronic acid is occurring. The resulting boronic acid (B(OH)₂) is then replaced by a hydrogen atom on the aromatic ring after the catalytic cycle.

-

Troubleshooting Protodeboronation:

-

Minimize Water: While some water can be beneficial, especially with inorganic bases, excess water can accelerate protodeboronation. If using anhydrous conditions, ensure your solvent and reagents are dry.

-

Choice of Base: Use a non-nucleophilic, moderately strong base. Finely powdered K₃PO₄ is often a good choice as it is less prone to causing protodeboronation than stronger bases like NaOH.

-

Reaction Time & Temperature: Prolonged reaction times at high temperatures increase the likelihood of this side reaction. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.

-

Use a Boronate Ester: Consider using the pinacol ester of isobutenylboronic acid (isobutenylboronic acid pinacol ester). These esters are often more stable and less susceptible to protodeboronation, releasing the boronic acid slowly under the reaction conditions.

-

Q3: My reaction has stalled, and I see a black precipitate (palladium black). How can I prevent this?

A3: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.

-

Preventing Catalyst Precipitation:

-

Ligand Choice: Use phosphine ligands that are bulky and strongly coordinating. These ligands stabilize the Pd(0) species in solution and prevent it from aggregating. Biaryl phosphine ligands are particularly effective.

-

Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present. A Pd:Ligand ratio of 1:2 to 1:4 is common.

-

Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

-

Q4: Can I use a Heck reaction instead of a Suzuki coupling? What are the potential challenges?

A4: Yes, a Heck reaction between 4-halobenzoic acid (e.g., 4-bromobenzoic acid) and isobutylene is a viable alternative. However, it presents its own challenges:

-

Handling Isobutylene: Isobutylene is a gas at room temperature, requiring the use of a pressure vessel or a system for bubbling the gas through the reaction mixture.

-

Regioselectivity: The Heck reaction can sometimes lead to a mixture of regioisomers (substitution at different positions on the double bond). Careful selection of the catalyst and reaction conditions is necessary to ensure the desired product is formed selectively.

-

β-Hydride Elimination: This is a key step in the Heck cycle but can also be a source of side products if not properly controlled.

Data Presentation: Optimizing Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (1) | PPh₃ | K₂CO₃ (2) | DMF | 100 | 12 | ~85-95 | General Suzuki Conditions |

| 2 | Pd/C (ligand-free) | None | K₂CO₃ (2) | Ethanol/Water | RT | 0.5 | >95 | [1] |

| 3 | PdCl₂(PPh₃)₂ (2) | None | Na₂CO₃ (3) | Toluene/Water | 80 | 6 | ~90 | General Suzuki Conditions |

| 4 | Supramolecular Catalyst (0.5) | Adamantyl-phosphine | Na₂CO₃ | Water/Methanol | RT | 2 | >98 | [2] |

| 5 | Pd(OAc)₂ (0.1) | None | K₂CO₃ (3) | Neat Water | RT | 1.5 | 89-99 | [3] |

Note: Yields are for the coupling of 4-bromobenzoic acid with phenylboronic acid or its derivatives and serve as a guide for optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol is a representative procedure based on high-yield aqueous methods reported in the literature.[2][3]

Materials:

-

4-Bromobenzoic acid (1.0 equiv.)

-

Isobutenylboronic acid pinacol ester (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.1 - 1 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

Deionized Water

-

Round-bottomed flask, magnetic stirrer, condenser

Procedure:

-

To a round-bottomed flask, add 4-bromobenzoic acid (1.0 mmol), isobutenylboronic acid pinacol ester (1.2 mmol), K₂CO₃ (3.0 mmol), and the palladium catalyst (0.1 mol%).

-

Add deionized water (5.0 mL).

-

Stir the mixture vigorously at room temperature under an air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1.5 to 2 hours.

-

Upon completion, carefully acidify the reaction mixture with 1M HCl to a pH of 3-4. This will precipitate the carboxylic acid product.

-

Filter the white precipitate, wash thoroughly with distilled water to remove inorganic salts.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing and solving issues of low yield in the synthesis.

Caption: A logical guide for troubleshooting low reaction yields.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Polymerization of 4-(2-Methyl-2-propenyl)benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the polymerization of 4-(2-Methyl-2-propenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the polymerization of this compound?

A1: The polymerization of this compound presents several challenges primarily stemming from the reactivity of the methallyl functional group and the presence of the carboxylic acid moiety. The methallyl group is known for its susceptibility to chain transfer reactions, which can lead to low molecular weight polymers. The carboxylic acid group can interfere with certain polymerization techniques and affect the solubility of the monomer and resulting polymer.

Q2: Which polymerization methods are suitable for this compound?

A2: Free radical polymerization is a common method for polymerizing vinyl monomers. However, for better control over the polymer architecture and molecular weight, controlled radical polymerization (CRP) techniques are recommended.[1][2][3] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited as it is tolerant to a wide range of functional groups, including carboxylic acids.[1]

Q3: How does the carboxylic acid group affect the polymerization?

A3: The carboxylic acid group can influence the polymerization in several ways:

-

Solubility: The polarity of the carboxylic acid group affects the monomer's solubility in different solvents.

-

Reactivity: The acidic proton can potentially interact with the initiator or catalyst, especially in ionic polymerization methods. In radical polymerization, it can influence the reactivity of the monomer through hydrogen bonding.

-

Polymer Properties: The presence of carboxylic acid groups in the final polymer imparts specific properties, such as hydrophilicity and the potential for post-polymerization modification.

Q4: Why am I getting low polymer yields or low molecular weight?

A4: Low yields or low molecular weight are common issues when polymerizing methallyl monomers. This is often due to a "degradative chain transfer" reaction where a hydrogen atom is abstracted from the methyl group of the methallyl monomer, leading to the formation of a stable, less reactive radical and terminating the growing polymer chain. To mitigate this, consider using a higher initiator concentration or a controlled radical polymerization technique like RAFT.

Troubleshooting Guides

Below are common problems encountered during the polymerization of this compound and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to no polymer formation | - Inactive initiator- Presence of an inhibitor in the monomer- Inappropriate reaction temperature | - Check the age and storage conditions of the initiator.- Purify the monomer to remove any inhibitors (e.g., by passing through a column of basic alumina).- Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |

| Low polymer molecular weight | - High rate of chain transfer reactions characteristic of methallyl monomers.- High initiator concentration. | - Employ a controlled radical polymerization (CRP) technique like RAFT to minimize chain transfer.- Optimize the monomer to initiator ratio. A lower initiator concentration generally leads to higher molecular weight, but may also decrease the polymerization rate. |

| Poor solubility of monomer/polymer | - Inappropriate solvent for the polar carboxylic acid group. | - Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).- A co-solvent system might be necessary to solubilize all components. |

| Broad molecular weight distribution (High PDI) | - Uncontrolled polymerization process with significant chain termination and transfer reactions. | - Utilize a controlled radical polymerization (CRP) method like RAFT or ATRP for better control over the polymerization and to achieve a narrower molecular weight distribution.[1][3] |

| Gel formation | - Cross-linking side reactions, especially at high monomer conversions. | - Reduce the reaction time to target a lower monomer conversion.- Lower the reaction temperature.- Use a chain transfer agent to limit the growth of long polymer chains that are more prone to cross-linking. |

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol provides a general procedure for the free radical solution polymerization of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Monomer Purification: If necessary, purify the this compound by passing a solution of the monomer in a suitable solvent through a short column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.67 mmol) and AIBN (e.g., 9.3 mg, 0.057 mmol, for a monomer to initiator ratio of 100:1) in DMF (e.g., 5 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.

-

Purification: Isolate the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Protocol 2: RAFT Polymerization of this compound

This protocol outlines a general procedure for the controlled radical polymerization of this compound using RAFT.

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Monomer Purification: Purify the monomer as described in Protocol 1.

-

Reaction Setup: In a Schlenk flask, combine this compound (e.g., 1.0 g, 5.67 mmol), the RAFT agent (e.g., 15.8 mg, 0.057 mmol, for a monomer to RAFT agent ratio of 100:1), and AIBN (e.g., 1.9 mg, 0.011 mmol, for a RAFT agent to initiator ratio of 5:1) in DMF (e.g., 5 mL).

-

Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the planned duration (e.g., 24 hours).

-

Termination and Precipitation: Quench the polymerization by cooling the flask in an ice bath. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

-

Purification: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 60 °C until a constant weight is achieved.

Visualizations

Caption: General workflow for the polymerization of this compound.

Caption: Degradative chain transfer in methallyl polymerization.

References

"controlling the molecular weight of poly(4-(2-Methyl-2-propenyl)benzoic acid)"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(4-(2-methyl-2-propenyl)benzoic acid). The focus is on controlling the molecular weight of the polymer, a critical parameter for its application.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The molecular weight of poly(this compound) can be primarily controlled by utilizing controlled radical polymerization techniques, with Reversible Addition-Fragmenttation Chain Transfer (RAFT) polymerization being a highly effective method.[1][2] Conventional free radical polymerization can also be used, where molecular weight is influenced by the concentration of the initiator and the addition of chain transfer agents (CTAs).[][4]

Q2: How does the initiator concentration affect the molecular weight in conventional free radical polymerization?